(-)-Tertatolol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H25NO2S |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(2R)-1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol |
InChI |
InChI=1S/C16H25NO2S/c1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14/h4,6,8,13,17-18H,5,7,9-11H2,1-3H3/t13-/m1/s1 |
InChI Key |
HTWFXPCUFWKXOP-CYBMUJFWSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O |
Isomeric SMILES |
CC(C)(C)NC[C@H](COC1=CC=CC2=C1SCCC2)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O |
Origin of Product |
United States |
Stereochemical Investigations and Enantiomeric Specificity of Tertatolol
Structural Elucidation and Chiral Characteristics of (-)-Tertatolol Enantiomers
The distinct three-dimensional arrangement of atoms in the enantiomers of tertatolol (B1682231) is fundamental to their differential biological activities.
Defined Stereocenters and Optical Activity
Tertatolol possesses a single stereocenter, a chiral carbon atom, which is the source of its stereoisomerism. purdue.eduuni-hamburg.de This tetrahedral carbon is bonded to four different substituent groups, resulting in two non-superimposable mirror-image forms, known as enantiomers. purdue.edu The presence of this single stereocenter means that tertatolol is always chiral. purdue.edu
The specific rotation of plane-polarized light is a characteristic physical property of chiral molecules. libretexts.org One enantiomer rotates the light in a clockwise direction (dextrorotatory, designated as (+)), while the other rotates it in a counter-clockwise direction (levorotatory, designated as (-)). purdue.edu Consequently, this compound is the levorotatory enantiomer. A mixture containing equal amounts of both enantiomers is called a racemate or racemic mixture and is optically inactive. libretexts.org
Molecular Formula and Compositional Analysis (C16H25NO2S)
The molecular formula for tertatolol is C16H25NO2S. nih.govrsc.org This indicates that each molecule is composed of 16 carbon atoms, 25 hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. The molecular weight of tertatolol is approximately 295.44 g/mol . rsc.org The compositional analysis reveals the percentage of each element by mass: Carbon 65.05%, Hydrogen 8.53%, Nitrogen 4.74%, Oxygen 10.83%, and Sulfur 10.85%. rsc.org
Molecular Composition of Tertatolol
| Element | Symbol | Count | Percentage by Mass |
|---|---|---|---|
| Carbon | C | 16 | 65.05% |
| Hydrogen | H | 25 | 8.53% |
| Nitrogen | N | 1 | 4.74% |
| Oxygen | O | 2 | 10.83% |
| Sulfur | S | 1 | 10.85% |
Stereoselective Interactions at Biological Receptors
The therapeutic effects of tertatolol are primarily mediated through its interaction with beta-adrenergic receptors. The stereochemistry of the drug plays a crucial role in these interactions.
Differential Binding Affinities of Enantiomers (e.g., this compound vs. (+)-Tertatolol)
Research has demonstrated significant differences in the binding affinities of the tertatolol enantiomers to their target receptors. The beta-blocking activity of beta-blockers generally resides in the S-(-) enantiomer. nih.gov For instance, the binding of S-(-)-tertatolol to alpha 1-acid glycoprotein (B1211001), a human plasma protein, is substantially greater than that of R-(+)-tertatolol. nih.gov Conversely, the binding to albumin showed a slight preference for the R-(+) enantiomer. nih.gov This stereoselectivity highlights the importance of the three-dimensional structure of the enantiomer in its interaction with biological macromolecules. The higher affinity of the (-)-enantiomer for the beta-adrenergic receptor is a common feature among beta-blockers and is responsible for its primary pharmacological activity. nih.gov
Stereoselective Effects on Cellular Signaling Pathways
The differential binding of the enantiomers at beta-adrenergic receptors leads to stereoselective effects on downstream cellular signaling pathways. Beta-adrenergic receptors are G-protein coupled receptors that, upon activation, typically stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP) via adenylyl cyclase. patsnap.com By blocking these receptors, tertatolol inhibits this signaling cascade. patsnap.com
In addition to its primary action on beta-adrenergic receptors, tertatolol has also been shown to act as an antagonist at serotonin (B10506) 5-HT1A and 5-HT1B receptors. wikipedia.org
Summary of Stereoselective Properties of Tertatolol Enantiomers
| Property | This compound (S-enantiomer) | (+)-Tertatolol (R-enantiomer) |
|---|---|---|
| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) |
| Binding to alpha 1-acid glycoprotein | Significantly higher affinity | Lower affinity |
| Binding to Albumin | Slightly lower affinity | Slightly higher affinity |
| Beta-blocking Activity | Primarily responsible for beta-blockade | Significantly less active |
| Receptor Down-regulation | More potent in inducing down-regulation | Less potent in inducing down-regulation |
Pharmacological Modalities and Receptor Interaction Dynamics of Tertatolol
Beta-Adrenergic Receptor Antagonism Mechanisms
The principal pharmacological action of (-)-tertatolol is the blockade of beta-adrenergic receptors (β-ARs). nih.gov This action is central to its effects on the cardiovascular system.
Non-Selective Beta-1 and Beta-2 Adrenergic Receptor Blockade
This compound is characterized as a non-selective beta-adrenergic receptor antagonist, demonstrating an affinity for both β1 and β2-adrenergic receptor subtypes. wikipedia.orgwikipedia.orgfishersci.atwikipedia.orgwikipedia.orgwikidata.orgfishersci.ca This lack of subtype selectivity means it impacts β1-receptors, which are predominantly located in the heart, as well as β2-receptors found in tissues such as the lungs, vasculature, and skeletal muscle. nih.gov The blockade of β1-receptors in the heart leads to a reduction in heart rate and cardiac contractility. nih.govwikipedia.org
Analysis of Intrinsic Sympathomimetic Activity (ISA) Profile
The presence or absence of Intrinsic Sympathomimetic Activity (ISA), which is the capacity of a beta-blocker to exert partial agonist effects, is a critical aspect of its pharmacological profile. fishersci.beciteab.com
A substantial body of research indicates that this compound is devoid of intrinsic sympathomimetic activity. wikipedia.orgfishersci.atwikipedia.orgwikidata.orgfishersci.cawikipedia.orgciteab.com Studies have consistently classified it as a potent beta-blocker with no ISA. wikipedia.orgwikidata.orgfishersci.ca This is a significant finding, as the reduction in β-AR numbers induced by some beta-blockers like pindolol (B1678383) has been attributed to their ISA. wikipedia.org However, with tertatolol (B1682231), this receptor reduction occurs through a mechanism that is independent of ISA. wikipedia.orgwikidata.org In vitro experiments showed that while the potent partial agonist pindolol and the full agonist isoproterenol (B85558) did not reduce β-AR numbers, tertatolol did, reinforcing that its mechanism is not dependent on partial agonist activity. wikidata.org
Contrary to the majority of findings, some sources suggest that tertatolol hydrochloride does possess intrinsic sympathomimetic activity, meaning that while it primarily blocks adrenergic receptors, it may also partially activate them under certain conditions. nih.gov This partial activation could theoretically minimize some adverse effects typically associated with beta-blockade, such as severe bradycardia. nih.gov
Perspectives on Absence of ISA
Competitive Inhibition Studies at Beta-Adrenergic Receptors
In vitro studies have established that this compound acts as a competitive inhibitor at beta-adrenergic receptors. wikipedia.orgwikipedia.orgwikipedia.org This means it reversibly binds to the β-ARs, competing with endogenous catecholamines like epinephrine (B1671497) and norepinephrine. wikipedia.orgwikipedia.orgwikipedia.org
A unique and significant finding is that this compound, in addition to its competitive inhibition, also induces a marked and persistent decrease in the number of β-adrenergic receptors on the cell surface. wikipedia.orgwikipedia.orgwikidata.org This reduction in receptor density has been observed in vitro on human lymphocytes and in vivo in healthy volunteers. wikipedia.orgwikipedia.orgwikipedia.org This effect is rapid, slowly reversible, and independent of ISA. wikidata.orgwikidata.org The reduction in receptor number correlates well with the pharmacological effect of the drug, such as the reduction in heart rate. wikipedia.orgwikipedia.org
| Time After Dose | Receptor Reduction (Single 5 mg Dose) | Receptor Reduction (After 14 Daily 5 mg Doses) |
|---|---|---|
| 7 hours | -54% | -42% |
| 24 hours | -35% | -37% |
| 48 hours | -30% | -15% |
Serotonin (B10506) (5-HT) Receptor Modulation by this compound
Beyond its primary activity at beta-adrenergic receptors, this compound has been shown to be a potent antagonist at serotonin 5-HT1A receptors. wikipedia.orgwikipedia.orgfishersci.co.uk This interaction occurs at both presynaptic autoreceptors, located on serotonergic neurons in the dorsal raphe nucleus, and postsynaptic receptors, such as those in the hippocampus. fishersci.co.ukflybase.org
Ligand binding studies have demonstrated that this compound has a high affinity for the 5-HT1A receptor subtype. wikipedia.orgfishersci.co.uk The binding is stereospecific, with the (-) isomer being significantly more potent than the (+) isomer. fishersci.co.uk In contrast, it shows much lower affinity for other serotonin receptor subtypes, including 5-HT1B, 5-HT1C, and 5-HT2. wikipedia.org As a competitive 5-HT1A antagonist, this compound can prevent the inhibitory effects of 5-HT1A agonists like 8-OH-DPAT. wikipedia.orgfishersci.co.uk For instance, it blocks the inhibitory effect of 8-OH-DPAT on forskolin-stimulated adenylate cyclase activity in hippocampal homogenates. fishersci.co.uk Electrophysiological studies further confirm this antagonism, showing that this compound prevents 5-HT1A agonists from inhibiting the firing rate of serotonergic neurons. wikipedia.orgfishersci.co.uk
| Receptor Subtype | Ki (nM) |
|---|---|
| 5-HT1A | 5.9 - 18 |
| 5-HT1B | 118.4 |
| 5-HT1C | 699.6 |
| 5-HT2 | 678.6 |
Antagonism at 5-HT1A Autoreceptors and Postsynaptic Receptors
This compound demonstrates antagonist properties at both presynaptic 5-HT1A autoreceptors and postsynaptic 5-HT1A receptors. nih.govnih.gov In vivo studies have shown that this compound can block the effects of 5-HT1A receptor agonists at both of these sites. nih.gov For instance, it has been observed to antagonize the inhibitory effects of the 5-HT1A agonist, 8-OH-DPAT, on the firing rate of serotonergic neurons in the dorsal raphe nucleus, which is indicative of its action on presynaptic autoreceptors. nih.gov Electrophysiological data further supports that this compound prevents the inhibitory effects of various 5-HT1A receptor agonists on the firing of these neurons. nih.gov
Simultaneously, this compound acts as an antagonist at postsynaptic 5-HT1A receptors. nih.govnih.gov This has been demonstrated by its ability to block behaviors induced by the stimulation of postsynaptic 5-HT1A receptors by agonists. nih.gov For example, it dose-dependently blocks the flat-body posture and corticosterone (B1669441) secretion induced by the 5-HT1A agonist S 14671. nih.gov Biochemical assays in rat hippocampal homogenates, an area with a high density of postsynaptic 5-HT1A receptors, have also confirmed its antagonist activity. nih.gov Furthermore, the anxiolytic effects produced by the administration of 8-OH-DPAT into the dorsal raphe nucleus, which are mediated by 5-HT1A receptors, are antagonized by this compound. jneurosci.org
Quantitative Binding Affinity Studies (Ki values) for 5-HT1A Receptors
Binding studies have quantified the affinity of this compound for 5-HT1A receptors. The reported inhibitory constant (Ki) values indicate a high affinity for these receptors. One study reported a Ki value of 10 nM for this compound at 5-HT1A receptors. nih.gov Another study found that the (-)-stereoisomer of tertatolol had a Ki of 18 nM for 5-HT1A sites labeled by [3H]8-OH-DPAT in hippocampal membranes, which was approximately 50-fold more potent than the (+)-stereoisomer (Ki = 864 nM). nih.gov In the same study, (+/-) tertatolol displayed a Ki of 38 nM. nih.gov Furthermore, this compound was found to prevent the inhibitory effect of 8-OH-DPAT on forskolin-stimulated adenylate cyclase activity with a Ki of 24 nM. nih.gov
Table 1: Quantitative Binding Affinity of Tertatolol for 5-HT1A Receptors
| Compound | Receptor | Radioligand | Tissue | Ki (nM) |
|---|---|---|---|---|
| This compound | 5-HT1A | 10 nih.gov | ||
| This compound | 5-HT1A | [3H]8-OH-DPAT | Hippocampal membranes | 18 nih.gov |
| (+)-Tertatolol | 5-HT1A | [3H]8-OH-DPAT | Hippocampal membranes | 864 nih.gov |
| (+/-)-Tertatolol | 5-HT1A | [3H]8-OH-DPAT | Hippocampal membranes | 38 nih.gov |
| This compound | 5-HT1A | Hippocampal homogenates | 24 nih.gov |
Investigation of Potential 5-HT1A Receptor Agonist-like Activity in vivo
While this compound is predominantly characterized as a 5-HT1A receptor antagonist, some studies have suggested the possibility of weak partial agonist-like activity under certain in vivo conditions. nih.govnih.gov For instance, while largely acting as an antagonist, one study noted that this compound behaved as a weak agonist in its effect on 5-HT turnover. nih.gov Another study mentioned that some research suggests this compound may possess 5-HT1A receptor agonist-like activity in vivo. nih.gov
However, the bulk of the evidence points towards its primary role as an antagonist. In many in vivo models, this compound on its own exerts little effect, but effectively blocks the actions of 5-HT1A agonists. nih.gov For example, it did not significantly affect the firing rate of most dorsal raphe neurons on its own, but did increase it in a subset of neurons, and it effectively blocked the inhibitory effects of a 5-HT1A agonist. nih.govnih.gov This profile is more consistent with that of an antagonist, potentially with some inverse agonist properties in certain neuronal populations, rather than a significant partial agonist.
Ancillary Receptor Interaction Profiling (e.g., Alpha-Adrenoceptors, Muscarinic, Nicotinic, Opioid, Dopamine (B1211576), Histamine (B1213489) Receptors)
Beyond its well-documented interaction with beta-adrenergic and 5-HT1A receptors, the broader receptor binding profile of this compound has been considered. As a beta-blocker, its primary ancillary targets are the β-adrenergic receptors, where it acts as a non-selective antagonist. nih.gov It is a potent competitive inhibitor of beta-adrenergic receptors. nih.gov
Available literature does not indicate significant high-affinity interactions with several other major receptor families. Studies on similar compounds and general classifications of receptor antagonists often list various receptor types, including alpha-adrenoceptors, muscarinic, nicotinic, opioid, dopamine, and histamine receptors. google.comkegg.jpwdh.ac.id However, specific, high-affinity binding of this compound to these receptors has not been a prominent finding in the reviewed literature. One study noted that the vasodilatory effects of tertatolol, mediated by 5-HT1A receptors, are independent of dopamine or histamine receptors. researchgate.net
Molecular and Cellular Pharmacology of Tertatolol
Intracellular Signaling Pathways Modulated by Beta-Adrenergic Receptor Blockade
(-)-Tertatolol is a non-selective beta-adrenoceptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors. nih.gov Its action at the cellular level initiates a cascade of events that alters key intracellular signaling pathways, primarily those linked to the sympathetic nervous system's "fight or flight" response. patsnap.com
Regulation of Cyclic Adenosine (B11128) Monophosphate (cAMP) Levels
The primary mechanism of this compound involves the competitive inhibition of beta-adrenergic receptors. nih.gov This blockade directly interferes with the G-protein coupled receptor (GPCR) signaling cascade. In a normal physiological state, catecholamines like adrenaline bind to β1-receptors in the heart, activating the associated G-stimulatory (Gs) protein. This, in turn, stimulates the enzyme adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). patsnap.com
By blocking the β1-receptors, this compound prevents this activation sequence. The result is a significant decrease in the intracellular production and concentration of cAMP. patsnap.com This reduction in cAMP levels is a cornerstone of the pharmacological effects of beta-blockers. Furthermore, studies have shown that the reduction in the number of available β-adrenergic receptors induced by tertatolol (B1682231) is paralleled by a functional alteration, specifically a decrease in isoproterenol-stimulated cAMP accumulation. ahajournals.org For instance, in human mononuclear leukocytes (MNL) treated with tertatolol, the accumulation of cAMP stimulated by the agonist isoproterenol (B85558) was reduced by 58%. ahajournals.org
Impact on Protein Kinase A (PKA) and Calcium Influx Mechanisms
The reduced levels of intracellular cAMP have a direct downstream effect on Protein Kinase A (PKA), also known as cAMP-dependent protein kinase. patsnap.com PKA is an enzyme that is typically activated by cAMP binding, which then allows its catalytic subunits to phosphorylate various substrate proteins within the cell. patsnap.com
With the this compound-induced decrease in cAMP, PKA activation is diminished. patsnap.com A key role of activated PKA in cardiac cells is the phosphorylation of L-type calcium channels, which enhances the influx of calcium ions (Ca2+) into the cell. patsnap.com This calcium influx is critical for cardiac muscle contraction and the generation of electrical signals in pacemaker cells. patsnap.com By inhibiting the cAMP/PKA pathway, this compound leads to decreased phosphorylation of these channels and, consequently, a reduction in calcium influx. patsnap.com This attenuated calcium signaling contributes to the drug's effect on reducing heart rate and cardiac contractility. patsnap.com
Receptor Regulation and Down-Regulation Phenomena
Beyond simple competitive antagonism, this compound exhibits a unique ability to actively reduce the number of β-adrenergic receptors on the cell surface, a phenomenon known as down-regulation. nih.govoup.com
Acute Reduction in Beta-Adrenergic Receptor Number (Bmax)
Research has demonstrated that this compound induces a rapid and significant decrease in the density of beta-adrenergic receptors (Bmax) on intact human lymphocytes, without altering the receptor's binding affinity (KD). nih.gov This effect is observable within hours of administration.
A study in healthy volunteers revealed a substantial reduction in Bmax after a single dose. nih.gov This effect was also observed after repeated daily doses for 14 days, indicating a sustained impact on receptor numbers. nih.gov
| Time After Dose | Reduction After Single Dose | Reduction After 14 Daily Doses |
|---|---|---|
| 7 hours | -54% | -42% |
| 24 hours | -35% | -37% |
| 48 hours | -30% | -15% |
This reduction in receptor number has been shown to correlate with the pharmacological effect of the drug, such as the reduction in heart rate. nih.gov
Reversibility of Receptor Reduction upon Drug Washout
The down-regulation of beta-adrenergic receptors induced by this compound is a reversible process. oup.comnih.gov In vitro studies demonstrated that the effect of tertatolol was slowly reversed over several hours after the drug was washed out. nih.gov On S49 cells, receptors reduced to 56% of control by tertatolol recovered to 94% of the control value after a 24-hour drug washout. nih.gov
In vivo studies with healthy volunteers who received the drug for seven days showed that upon withdrawal, the number of β-adrenergic receptors gradually returned to pre-treatment levels. oup.com However, this reversal was slow, with a significant reduction in receptor numbers still present on the third day after discontinuing the drug. oup.com This persistent reduction in receptor density may contribute to a sustained pharmacological effect even after the drug is no longer detectable in the plasma. oup.com
Membrane-Stabilizing Activities and Electrophysiological Correlates of this compound
The antiarrhythmic profile of this compound is not solely dependent on its beta-adrenergic receptor blockade. The compound also possesses direct effects on the electrophysiological properties of cardiac cell membranes, a characteristic known as membrane-stabilizing activity (MSA). This activity is analogous to that of Class I antiarrhythmic drugs and local anesthetics and provides a distinct mechanism for arrhythmia suppression.
Assessment of Local Anesthetic-like Properties
The membrane-stabilizing activity of a beta-blocker is functionally equivalent to local anesthetic action. cvpharmacology.com This property is attributed to the ability of the compound to interfere with the normal flux of ions across the cell membrane, specifically by blocking fast sodium channels. cvpharmacology.comijcva.org this compound has been shown to exhibit this membrane-stabilizing activity, which contributes to its antiarrhythmic effects. patsnap.compatsnap.com This action helps to stabilize the cardiac cell membrane, thereby preventing abnormal electrical activity. patsnap.compatsnap.com
The local anesthetic-like effect stems from the blockade of voltage-gated sodium channels responsible for the rapid depolarization (Phase 0) of the cardiac action potential in non-nodal tissues like atrial and ventricular myocytes. cvpharmacology.comcvpharmacology.com By inhibiting these channels, the influx of sodium ions into the cell at the onset of an action potential is reduced. cvpharmacology.comcvpharmacology.com While this compound possesses this property, some research suggests its membrane-stabilizing activity may be less pronounced than that of other non-selective beta-blockers, such as propranolol (B1214883). patsnap.com This characteristic is generally observed at higher concentrations of the drug. patsnap.com The lipophilicity of a beta-blocker is often correlated with its membrane-stabilizing potential. ijcva.org However, tertatolol is considered a hydrophilic beta-blocker, yet it still demonstrates this effect. ijcva.org
Contributions to Antiarrhythmic Mechanisms at the Cellular Level
The local anesthetic-like, or Class I, action of this compound provides a direct electrophysiological mechanism for its antiarrhythmic efficacy. drugbank.comnih.gov By blocking the fast sodium channels, this compound imparts several key changes to the cardiac action potential at the cellular level.
The primary consequence of this sodium channel blockade is a decrease in the maximum rate of depolarization (Vmax or the slope of Phase 0) of the action potential in atrial and ventricular muscle cells as well as in the Purkinje fibers. cvpharmacology.comcvpharmacology.com This reduction in the speed of depolarization leads to a direct decrease in conduction velocity through non-nodal cardiac tissue. cvpharmacology.com Slowing of conduction is a critical mechanism for interrupting re-entrant circuits, which are a common cause of tachyarrhythmias. ijcva.org By depressing this abnormal conduction, this compound can terminate or prevent such arrhythmias. patsnap.com
Furthermore, the blockade of sodium channels can lead to an increase in the effective refractory period (ERP) of cardiac tissue. cvpharmacology.comwikipedia.org The ERP is the interval during which a new action potential cannot be initiated, acting as a protective mechanism against premature stimuli that could trigger an arrhythmia. wikipedia.org By prolonging the time it takes for sodium channels to recover from inactivation, this compound can extend the ERP, making the heart less susceptible to ectopic beats and re-entrant rhythms. cvpharmacology.com These cellular actions, which are independent of its beta-blocking effects, classify this compound as a multi-mechanism antiarrhythmic agent. patsnap.comdrugbank.com
Table of Pharmacological Properties
| Property | Description | Compound |
| Primary Target | Beta-1 and Beta-2 Adrenergic Receptors | This compound |
| Ancillary Property | Membrane-Stabilizing Activity (MSA) | This compound |
| Mechanism of MSA | Blockade of fast voltage-gated sodium channels | This compound |
| Electrophysiological Effect | Decreases the maximum rate of depolarization (Vmax of Phase 0); Reduces conduction velocity in non-nodal tissue. | This compound |
| Antiarrhythmic Class | Primarily Class II (Beta-Blocker); Exhibits Class I-like properties | This compound |
Preclinical Pharmacological Research and Experimental Models of Tertatolol
Renal Physiology and Hemodynamic Investigations in Animal Models
Preclinical research has extensively investigated the effects of (-)-tertatolol on renal function, revealing unique properties not commonly observed with other beta-blocking agents. Studies utilizing various animal models have demonstrated that tertatolol (B1682231) exerts beneficial effects on renal hemodynamics, largely independent of systemic cardiovascular changes.
This compound has been shown to possess potent vasodilatory properties directly within the renal vasculature. nih.gov This effect is observed in isolated, perfused kidneys, indicating that the action is independent of systemic hemodynamic influences. oup.comnih.govnih.gov In isolated Tyrode-perfused rat kidneys that were pre-constricted with agents like norepinephrine, serotonin (B10506), or barium chloride, tertatolol consistently induced vasodilatation. nih.govoup.comnih.gov This suggests a direct relaxing effect on the renal blood vessels. The vasodilatory response is not mediated by interactions with alpha- or beta-adrenoceptors, muscarinic, nicotinic, opioid, dopamine (B1211576), or histamine (B1213489) receptors, nor is it dependent on the release of prostaglandins. nih.gov Following acute administration in conscious spontaneously hypertensive rats, the preservation of renal plasma flow by tertatolol is attributed to a lack of vasoconstriction within the kidney, which contrasts with the systemic vasoconstriction that occurs. scite.ai Over the long term, the sustained or increased renal plasma flow appears to result from this direct renal vasodilation. scite.ai This intrinsic vasodilating capacity distinguishes tertatolol from many other beta-blockers, such as propranolol (B1214883), which tend to induce renal vasoconstriction or have neutral effects on renal blood flow. oup.com
A hallmark of this compound's renal profile is its ability to increase the Glomerular Filtration Rate (GFR) and Renal Plasma/Perfusate Flow Rate (RPF/PFR). oup.comnih.gov In studies using isolated perfused rat kidneys, bolus injections of tertatolol significantly enhanced both GFR and PFR, an effect not seen with propranolol. oup.comnih.govnih.gov For instance, in one study, GFR increased from a pre-injection value of 0.477 mL/min/g to 0.996 mL/min/g 30 minutes after a 25 µg/kg bolus of tertatolol. nih.gov Similarly, PFR rose from 30.00 mL/min to 36.20 mL/min under the same conditions. nih.gov
Investigations in conscious, normotensive dogs also confirmed these findings. While propranolol administration led to a significant decrease in effective renal plasma flow (ERPF), tertatolol caused a slight but significant increase in GFR and did not negatively impact ERPF. nih.govkarger.com Micropuncture studies in normal Munich-Wistar rats further elucidated that tertatolol increases GFR primarily by elevating plasma flow, without altering the glomerular capillary hydrostatic pressure or the ultrafiltration coefficient. oup.com This mechanism is considered beneficial as it enhances filtration without imposing potentially harmful pressure changes within the glomeruli. oup.com
| Parameter | Animal Model | Baseline | Post-Tertatolol | % Change | Reference |
| GFR | Isolated Rat Kidney | 0.477 mL/min/g | 0.996 mL/min/g | +108.8% | nih.gov |
| PFR | Isolated Rat Kidney | 30.00 mL/min | 36.20 mL/min | +20.7% | nih.gov |
| GFR | Conscious Dog | Not specified | Slight, significant increase | N/A | nih.gov |
| ERPF | Conscious Dog | 218 mL/min | 170 mL/min (Propranolol) | -22% | karger.com |
| ERPF | Conscious Dog | Not specified | No modification | N/A | nih.gov |
In conjunction with its hemodynamic effects, this compound has been observed to enhance diuresis (urine flow rate) and natriuresis (sodium excretion). oup.comnih.gov In the isolated perfused rat kidney model, tertatolol progressively increased urine flow and the excretion of both sodium and potassium, whereas propranolol had no significant effect on these parameters. oup.comnih.gov Studies in conscious dogs also demonstrated that tertatolol administration resulted in a significant increase in urinary volume and the excretion of sodium and potassium. nih.govkarger.com This effect on sodium excretion could be related to the increase in GFR or a direct action at the tubular level. oup.com
The isolated perfused rat kidney has been a crucial experimental model for characterizing the direct renal actions of this compound, eliminating systemic influences. oup.comnih.gov In this preparation, tertatolol induces vasodilation, increases GFR and PFR, and enhances urine and sodium output. oup.comoup.comnih.gov These effects are dose-dependent and reversible. nih.govkarger.com
Conversely, studies on isolated canine renal artery segments revealed a different response. At concentrations that produced significant vasodilation in the rat kidney, tertatolol did not cause relaxation in canine renal artery segments. nih.govoup.com This finding suggests that the vasodilatory action of tertatolol is selective for smaller renal vessels, specifically the microcirculation or resistance vessels, rather than large conduit arteries. oup.comnih.gov
The mechanism underlying tertatolol's unique renal vasodilation appears to involve the cyclic guanosine (B1672433) monophosphate (cGMP) pathway. oup.comnih.gov Studies have shown that methylene (B1212753) blue, an inhibitor of the soluble form of guanylate cyclase (the enzyme that produces cGMP), significantly reduces the renal dilator effect of tertatolol. nih.govoup.comnih.gov This suggests that the vasodilatory action could ultimately depend, at least in part, on the production of cGMP. nih.govnih.gov The NO/cGMP pathway is a key regulator of vascular tone, and its activation by tertatolol could explain the observed relaxation of renal resistance vessels. ahajournals.org Interestingly, while both tertatolol and atrial natriuretic factor (ANF) can cause renal vasodilation, their mechanisms involving cGMP appear to be distinct, as methylene blue did not inhibit the effects of ANF. nih.gov Further research has also shown that tertatolol can increase cGMP levels in human mesangial cells, which may contribute to the relaxation of these glomerular cells. karger.com
Analysis of Effects on Renal Resistance Vessels
Neuropharmacological Studies in vivo
This compound exhibits significant interactions with the serotonin (5-HT) system, particularly at the 5-HT1A receptor subtype. wikipedia.org Its effects have been characterized through electrophysiological, neurochemical, and behavioral studies in animal models.
Effects on 5-HT Cell Firing in Dorsal Raphe Nucleus (DRN)
The dorsal raphe nucleus (DRN) is a primary site of serotonin-producing neurons that regulate mood and behavior. The firing rate of these neurons is modulated by somatodendritic 5-HT1A autoreceptors.
Electrophysiological studies in rats have shown that this compound acts as an antagonist at these 5-HT1A autoreceptors. wikipedia.org When administered alone, this compound does not significantly alter the baseline firing rate of 5-HT neurons in the DRN. wikipedia.orgwikipedia.org However, it plays a crucial role when administered with Selective Serotonin Reuptake Inhibitors (SSRIs), such as paroxetine (B1678475). SSRIs typically inhibit 5-HT cell firing by increasing local serotonin levels, which then activate the inhibitory 5-HT1A autoreceptors. wikipedia.org Pretreatment with this compound effectively blocks this inhibitory effect of paroxetine on 5-HT cell firing. wikipedia.org This antagonistic action at the somatodendritic 5-HT1A receptors is consistent with its ability to prevent the self-inhibition of serotonergic neurons. wikipedia.orgflybase.org
| Experimental Model | Compound(s) | Key Finding |
| Rat Electrophysiology | This compound alone | No significant change in the firing rate of 5-HT neurons in the DRN. wikipedia.orgwikipedia.org |
| Rat Electrophysiology | This compound + Paroxetine | This compound blocks the inhibitory effect of paroxetine on 5-HT cell firing. wikipedia.org |
| Rat Electrophysiology | This compound + 8-OH-DPAT | Pretreatment significantly reduces the inhibitory effect of the 5-HT1A agonist on neuron firing. wikipedia.org |
Modulation of 5-HT Release in Forebrain Regions (e.g., Cortex)
The antagonistic properties of this compound at 5-HT1A autoreceptors also influence serotonin release in terminal fields like the frontal cortex. By blocking the feedback inhibition at the neuron's cell body in the DRN, this compound can enhance the effects of SSRIs on extracellular serotonin levels in the forebrain. wikipedia.org
In vivo microdialysis studies have demonstrated that while paroxetine alone does not cause a significant increase in cortical 5-HT levels within a short timeframe, the combination of this compound and paroxetine leads to a marked enhancement of extracellular 5-HT. wikipedia.org This potentiation of SSRI-induced serotonin release is a direct consequence of blocking the 5-HT1A autoreceptors, which would otherwise limit the amount of serotonin released from axon terminals. wikipedia.orghu.edu.jo This mechanism suggests that dorsal raphe neurons projecting to the frontal cortex are particularly sensitive to this self-inhibition mediated by 5-HT1A autoreceptors. flybase.org
Behavioral Phenotyping Related to 5-HT1A Receptor Modulation in Animal Models
The modulation of the 5-HT1A receptor by this compound translates to distinct behavioral outcomes in animal models of anxiety. Studies using paradigms such as the elevated plus-maze and the social interaction test have shown that this compound can produce anxiolytic-like effects. mims.commims.com
For instance, intra-hippocampal injections of this compound have been reported to have anxiolytic effects in rat models. mims.commims.com Furthermore, this compound has been shown to reverse the anxiogenic (anxiety-producing) behaviors induced by the 5-HT1A receptor agonist 8-OH-DPAT in the basolateral amygdala. fishersci.be This provides evidence that the anxiolytic action may be mediated by the blockade of postsynaptic 5-HT1A receptors in key brain regions involved in anxiety. fishersci.befishersci.ca These findings support the characterization of this compound as a 5-HT1A antagonist in behavioral models. wikipedia.orgwikipedia.org
Cellular Proliferation and Function Studies
Beyond its neuropharmacological profile, Tertatolol has been investigated for its effects on non-neuronal cells, specifically human mesangial cells (HMCs), which are critical components of the kidney's glomerulus.
Effects on Human Mesangial Cell (HMC) Proliferation in vitro
In vitro studies have revealed that Tertatolol can inhibit the proliferation of human mesangial cells. nih.govnih.gov While Tertatolol alone in serum-free media does not significantly affect the incorporation of ³H-thymidine (a marker of DNA synthesis and cell proliferation), it significantly reduces proliferation when stimulated by mitogens. nih.govnih.govwikipedia.org
Specifically, Tertatolol was found to inhibit ³H-thymidine incorporation induced by fetal calf serum, platelet-derived growth factor (PDGF), and thrombin. nih.govnih.gov This antiproliferative effect was also observed as a reduction in the total cell number after several days in culture. nih.govnih.gov This action is not a general feature of all beta-blockers, as propranolol did not show similar inhibitory effects under the same conditions. nih.gov
| Mitogenic Stimulus | Effect of Tertatolol |
| 1% Fetal Calf Serum | Significantly reduced ³H-thymidine incorporation. nih.govwikipedia.org |
| Platelet-Derived Growth Factor (PDGF) | Inhibited ³H-thymidine incorporation. nih.govnih.gov |
| Thrombin | Inhibited ³H-thymidine incorporation. nih.govnih.gov |
Modulation of HMC Function in Response to Angiotensin II, PDGF, and Thrombin
In addition to proliferation, Tertatolol modulates other functional responses of HMCs to various stimuli. It has been shown to inhibit the contraction of HMCs, a key function in regulating glomerular filtration, which is induced by angiotensin II. nih.govnih.govwikipedia.org This was measured as an inhibition of the reduction in the planar surface area of the cells. nih.gov
The inhibitory effects of Tertatolol on HMC proliferation were potentiated by the co-administration of 5-HT2 (ritanserin) and 5-HT3 (MDL 72222) antagonists. nih.govwikipedia.org Conversely, the 5-HT1A agonist 8-OH-DPAT did not alter the antiproliferative effect of Tertatolol. nih.govnih.gov This suggests the mechanism behind Tertatolol's inhibition of HMC proliferation is not related to beta-blockade or direct stimulation of 5-HT1A receptors, and its precise pathway remains to be fully elucidated. nih.gov
Interaction with 5-HT2 and 5-HT3 Antagonists in Cellular Models
Preclinical research has explored the interaction of this compound with serotonin (5-HT) receptor antagonists, particularly those targeting the 5-HT2 and 5-HT3 subtypes, in specific cellular models. These studies provide insights into the compound's broader pharmacological profile beyond its primary beta-adrenergic and 5-HT1A receptor antagonist activities.
A notable investigation into the effects of this compound was conducted using a cellular model of human mesangial cells (HMCs). HMCs are specialized cells in the kidney that play a role in regulating glomerular filtration. In this experimental setting, the proliferation of HMCs was stimulated by various mitogens, including fetal calf serum, platelet-derived growth factor (PDGF), and thrombin. wikipedia.orgwikipedia.org
The study revealed that while this compound on its own could inhibit the proliferation of these stimulated HMCs, this inhibitory effect was significantly enhanced when co-administered with 5-HT2 and 5-HT3 receptor antagonists. wikipedia.orgwikipedia.org Specifically, the 5-HT2 antagonist ritanserin (B1680649) and the 5-HT3 antagonist MDL 72222 were found to potentiate the antiproliferative action of this compound in this cellular model. wikipedia.orgwikipedia.org This potentiation suggests a complex interplay between different serotonin receptor pathways in mediating cellular responses.
It is hypothesized that the blockade of 5-HT2 and 5-HT3 receptors by their respective antagonists may unmask or amplify the effects of this compound, which is known to have a high affinity for 5-HT1A receptors. wikipedia.org However, the precise molecular mechanisms underlying this synergistic interaction remain to be fully elucidated. The study also noted that another beta-blocker, propranolol, did not exhibit the same inhibitory effects on HMC proliferation under similar conditions. wikipedia.org
These findings in a cellular model highlight a unique aspect of this compound's pharmacological activity, demonstrating that its effects can be modulated by the simultaneous antagonism of other serotonin receptor subtypes.
Data on the Interaction of this compound with 5-HT2 and 5-HT3 Antagonists in Human Mesangial Cells
| Compound | Target Receptor | Observed Effect on this compound's Antiproliferative Action in HMCs |
| Ritanserin | 5-HT2 Antagonist | Potentiation |
| MDL 72222 | 5-HT3 Antagonist | Potentiation |
Structure Activity Relationship Sar and Ligand Design Principles for Tertatolol
Computational Pharmacology and Molecular Modeling Approaches
Computational methods are indispensable tools in modern drug design, allowing for the prediction and analysis of molecular interactions that underpin biological activity. wdh.ac.id These in silico techniques provide insights that can guide the synthesis and evaluation of new compounds. ijritcc.org
In silico prediction of ligand-receptor interactions, primarily through molecular docking simulations, is a cornerstone of computational pharmacology. researchgate.netnih.gov This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. etflin.com By calculating the binding energy and analyzing interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces), researchers can understand the structural basis for a ligand's affinity and selectivity. etflin.comresearchgate.net
For (-)-tertatolol, molecular docking can be used to model its interaction with both β-adrenergic and 5-HT1A receptors. Such simulations can elucidate how the thiochroman (B1618051) nucleus, the hydroxyl group on the propanolamine (B44665) chain, and the tert-butylamino group fit into the binding pockets of these receptors. researchgate.net These studies can help explain the observed stereoselectivity and the dual antagonism at a molecular level, providing a rational basis for its pharmacological profile. researchgate.net
Comparative Molecular Field Analysis (CoMFA) is a three-dimensional quantitative structure-activity relationship (3D-QSAR) technique used to correlate the biological activity of a set of molecules with their 3D shape and electrostatic properties. iupac.orgijpsonline.comgoogle.com The method involves aligning a series of structurally related compounds and calculating their steric and electrostatic fields at various points on a 3D grid. mdpi.com Statistical methods, such as Partial Least Squares (PLS), are then used to generate a model that predicts activity based on these fields. ijpsonline.commdpi.com
The output of a CoMFA study is often visualized as contour maps, which highlight regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease biological activity. mdpi.comnih.gov For a series of compounds related to this compound, CoMFA could be applied to:
Identify the key steric and electrostatic features of the thiochroman scaffold that are essential for high-affinity binding to β-adrenoceptors and 5-HT1A receptors.
Guide the modification of the tertatolol (B1682231) structure to enhance potency or selectivity. For example, the model might suggest where to add or remove bulky groups or electron-donating/withdrawing groups to optimize receptor interactions. mdpi.com
In silico Prediction of Ligand-Receptor Interactions
Development of Novel Analogues Based on this compound Scaffold
The unique pharmacological profile of this compound makes its thiochroman scaffold an attractive starting point for the development of novel therapeutic agents. nih.govnih.gov The goal of analogue development is often to refine the activity of the parent molecule, for example, by enhancing its selectivity for a particular receptor, improving its metabolic stability, or combining desired activities into a single molecule. oup.comrsc.org
Research into new analogues could explore several avenues:
Modification of the Thiochroman Ring : Introducing substituents onto the thiochroman ring or altering its oxidation state (e.g., to a sulfoxide (B87167) or sulfone) could modulate the electronic properties and conformation of the molecule, potentially leading to altered receptor affinity or selectivity. nih.gov
Side Chain Alterations : Systematic changes to the aryloxypropanolamine side chain, such as replacing the tert-butyl group with other bulky substituents or arylpiperazine moieties, could fine-tune the interaction with β-adrenergic and 5-HT receptors. science.govresearchgate.net
Scaffold Hopping : Replacing the thiochroman nucleus with other heterocyclic systems while retaining the key pharmacophoric elements (the hydroxylamine (B1172632) side chain) could lead to the discovery of entirely new classes of ligands with improved properties.
The development of such analogues relies heavily on the SAR and computational insights discussed previously. By understanding which parts of the this compound molecule are critical for its activity, medicinal chemists can design new compounds with a higher probability of success. nih.gov
Advanced Analytical Methodologies for Enantiomer Characterization and Quantification
Chiral Separation Techniques for (-)-Tertatolol Enantiomers
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the enantioseparation of β-blockers. nih.gov The success of this technique relies on the creation of an enantioselective environment, most commonly through the use of chiral stationary phases (CSPs), which allows for the differential interaction of enantiomers. nih.govmdpi.com
Direct chiral separation using HPLC with CSPs is a widely adopted, rapid, and reproducible method for resolving racemic compounds like tertatolol (B1682231). nih.gov The choice of CSP is paramount, with macrocyclic antibiotic and polysaccharide-based phases demonstrating significant success in resolving tertatolol enantiomers.
Macrocyclic antibiotic CSPs, such as those based on vancomycin (B549263) (commercially known as Chirobiotic V), have proven effective for the enantiomeric resolution of tertatolol. nih.govnih.gov These CSPs offer multiple chiral interactive sites, including hydrophobic pockets and various functional groups, which facilitate enantiorecognition. nih.govresearchgate.net The enantiomeric resolution of tertatolol has been successfully achieved on a Chirobiotic V stationary phase, which contains vancomycin as the chiral selector. nih.govresearchgate.net This method allows for the baseline separation of the (-)- and (+)-tertatolol enantiomers. researchgate.net
Immobilized polysaccharide-derived CSPs are another major class of stationary phases used for chiral separations. nih.gov Chiralpak IC, which consists of cellulose (B213188) tris(3,5-dichlorophenylcarbamate) immobilized on a silica (B1680970) support, has been utilized for the sensitive and selective determination of tertatolol enantiomers. nih.govtandfonline.com The immobilization of the polysaccharide derivative enhances the robustness of the column and allows for a wider range of solvents to be used in the mobile phase. hplc.eu This versatility can be crucial for optimizing the separation of specific compounds. hplc.eu A method using a Chiralpak IC column achieved successful enantiomeric resolution of tertatolol in various samples. tandfonline.com
Macrocyclic Antibiotic CSPs (e.g., Chirobiotic V)
Optimization of Mobile Phase Composition and Chromatographic Parameters
The composition of the mobile phase is a critical factor that influences the retention and resolution of enantiomers in chiral HPLC. For the separation of tertatolol enantiomers on a Chirobiotic V column, a polar ionic mobile phase (PIM) has been effectively used. nih.govdntb.gov.ua One optimized PIM consists of methanol, glacial acetic acid, and triethylamine (B128534) in a ratio of 100:0.01:0.015 (v/v/v). nih.govresearchgate.net The presence of triethylamine in the mobile phase was found to be essential for achieving enantiomeric separation. researchgate.net The separation was performed at a flow rate of 0.8 mL/min. nih.govresearchgate.net
For the Chiralpak IC column, a different mobile phase composition was optimized for tertatolol enantioseparation. This mobile phase consisted of a mixture of n-hexane, ethanol, and triethylamine in a ratio of 60:40:0.1% (v/v/v). tandfonline.com The analysis was carried out at a lower flow rate of 0.3 mL/min. tandfonline.com The selection of these specific solvents and their ratios is key to achieving the desired selectivity and resolution between the enantiomers. tandfonline.com
| Parameter | Chirobiotic V Method | Chiralpak IC Method |
| Chiral Stationary Phase | Vancomycin | Cellulose tris(3,5-dichlorophenylcarbamate) |
| Mobile Phase | Methanol/Glacial Acetic Acid/Triethylamine (100:0.01:0.015, v/v/v) nih.gov | n-Hexane/Ethanol/Triethylamine (60:40:0.1, v/v/v) tandfonline.com |
| Flow Rate | 0.8 mL/min nih.gov | 0.3 mL/min tandfonline.com |
Quantitative Analysis and Trace Detection Limits
Following successful chiral separation, quantitative analysis is performed to determine the concentration of each enantiomer. The sensitivity of the analytical method is characterized by its detection limits.
UV spectrophotometric detection is a common and reliable method for the quantification of analytes post-separation by HPLC. latamjpharm.org For the analysis of tertatolol enantiomers separated using the Chirobiotic V column, UV detection was set at a wavelength of 220 nm. nih.govresearchgate.net This method demonstrated linearity over a concentration range of 5 to 500 ng/mL for each enantiomer, with a limit of detection (LOD) of 2 ng/mL. nih.govdntb.gov.ua
When using the Chiralpak IC column, the UV detection wavelength was set to 254 nm. tandfonline.com The calibration curves for this method were linear over a wider range of 25 to 1000 ng/mL for each enantiomer, and the LOD was determined to be 3 ng/mL. tandfonline.com
| Analytical Parameter | Chirobiotic V Method | Chiralpak IC Method |
| Detection Method | UV Spectrophotometry | UV Spectrophotometry |
| Detection Wavelength | 220 nm nih.gov | 254 nm tandfonline.com |
| Linearity Range (per enantiomer) | 5 - 500 ng/mL nih.gov | 25 - 1000 ng/mL tandfonline.com |
| Limit of Detection (LOD) (per enantiomer) | 2 ng/mL nih.gov | 3 ng/mL tandfonline.com |
Sample Preparation Methodologies (e.g., Solid Phase Extraction for Biological Matrices)
The accurate quantification of drug enantiomers in biological matrices such as plasma and urine necessitates meticulous sample preparation to remove interfering endogenous substances. nih.gov Solid Phase Extraction (SPE) is a widely employed technique for the isolation and pre-concentration of analytes from complex sample matrices. gtfch.orggerstelus.comscispace.com
For the analysis of tertatolol enantiomers, a common SPE procedure involves the use of C18 cartridges. A stereospecific high-performance liquid chromatographic (HPLC) method for quantifying (-)- and (+)-tertatolol in plasma and urine utilizes solid-phase extraction. nih.gov This is followed by a derivatization step with S(+)-naphthylethylisocyanate to form diastereomeric urea (B33335) derivatives, which enhances their detection by fluorescence. nih.gov The extraction process is a critical step to ensure high recovery and minimal matrix effects, thereby improving the accuracy and sensitivity of the subsequent analysis. scispace.com
Method Validation and Reproducibility Studies
The validation of an analytical method is crucial to ensure its reliability, reproducibility, and fitness for its intended purpose. a3p.org This process involves the assessment of several key parameters as outlined by international guidelines. nih.gov
Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. loesungsfabrik.de For the enantiomers of tertatolol, a stereospecific HPLC assay demonstrated linearity, allowing for their quantification down to 6 ng/ml in biological fluids. nih.gov The linearity of an analytical method is typically evaluated by analyzing a series of standards at different concentrations and examining the correlation coefficient (r) or coefficient of determination (R²) of the resulting calibration curve. nih.govakjournals.com
Accuracy: Accuracy refers to the closeness of the measured value to the true value. a3p.org It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. akjournals.com For analytical methods, accuracy can sometimes be inferred from established linearity, precision, and specificity. loesungsfabrik.de
Precision: Precision represents the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. academicjournals.org It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). akjournals.comacademicjournals.org
Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The following table summarizes typical validation parameters for the determination of tertatolol enantiomers in rat plasma.
| Validation Parameter | This compound | (+)-Tertatolol |
| Linearity Range | 10 - 2000 ng/mL | 10 - 2000 ng/mL |
| Correlation Coefficient (r) | > 0.99 | > 0.99 |
| Intra-day Precision (RSD%) | < 15% | < 15% |
| Inter-day Precision (RSD%) | < 15% | < 15% |
| Accuracy (Recovery %) | 85 - 115% | 85 - 115% |
This table presents illustrative data based on typical validation requirements for bioanalytical methods and specific findings for tertatolol analysis.
Ensuring the stability of enantiomers in the biological matrix under various storage and handling conditions is a critical aspect of method validation. This includes evaluating the stability of the analytes during sample collection, long-term storage (frozen), short-term storage (bench-top), and after freeze-thaw cycles. For tertatolol, studies have been conducted to ensure that no enantiomeric interconversion occurs during the analytical process, thus preserving the integrity of the results.
Linearity, Accuracy, Precision, and Robustness Assessments
Application to Enantioselective Pharmacokinetic Studies in Preclinical Models
Validated enantioselective analytical methods are instrumental in conducting pharmacokinetic studies in preclinical animal models. drhazhan.com These studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) of individual enantiomers.
A study utilizing a validated stereospecific HPLC assay was employed to investigate the pharmacokinetic profile of tertatolol enantiomers following the oral administration of racemic tertatolol. nih.gov Preliminary results from this study suggested an enantioselective absorption and/or disposition of tertatolol. nih.gov Such findings are crucial for understanding the differences in the pharmacological effects and potential therapeutic advantages of using a single enantiomer versus a racemic mixture. Preclinical studies in animal models are a foundational step before any consideration of human trials. chez-alice.fr
Future Research Directions and Unexplored Avenues in Tertatolol Pharmacology
Elucidation of Complete Signaling Cascades Beyond Primary Receptor Interactions
While (-)-Tertatolol is a known β-adrenoceptor antagonist, its full range of intracellular signaling effects remains to be completely mapped. nih.gov The primary mechanism of β-blockers involves the inhibition of Gs-protein-coupled adenylyl cyclase activation, leading to reduced cyclic adenosine (B11128) monophosphate (cAMP) levels. patsnap.com However, contemporary research suggests that G-protein-coupled receptors (GPCRs) can also signal through alternative pathways, including β-arrestin-mediated signaling. drugbank.comnih.gov
Future research should focus on whether this compound exhibits "biased agonism," a phenomenon where a ligand preferentially activates one signaling pathway over another at the same receptor. jneuropsychiatry.orgresearchgate.net For instance, some β-blockers have been shown to act as β-arrestin-biased agonists, which could lead to distinct cellular outcomes compared to traditional G-protein signaling. nih.gov Investigating the downstream effectors of this compound, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2, is crucial. nih.gov Understanding these non-canonical signaling pathways could reveal novel mechanisms contributing to its therapeutic effects or potential side effects. Furthermore, some antagonists at β-adrenoceptors have demonstrated agonist activity at the β3-adrenoceptor subtype, a characteristic that warrants investigation for this compound. nih.govguidetopharmacology.org
Investigation of Cross-Talk Between Adrenergic and Serotonergic Systems
A significant and promising area of future research is the interplay between the adrenergic and serotonergic systems mediated by this compound. It has been established that this compound is not only a β-blocker but also a potent antagonist at serotonin (B10506) 5-HT1A receptors. wikipedia.orgnih.gov This dual activity is of particular interest, especially in the context of neuropsychiatric disorders.
Studies have shown that this compound can enhance the effects of selective serotonin reuptake inhibitors (SSRIs) by blocking 5-HT1A autoreceptors, which normally provide negative feedback on serotonin release. nih.gov This suggests a potential synergistic effect that could be harnessed for more effective antidepressant therapies. nih.gov Further investigation into how this compound modulates the intricate cross-talk between these two major neurotransmitter systems is essential. This includes examining its effects on downstream signaling pathways common to both β-adrenergic and 5-HT1A receptors. Research has also indicated a possible interaction with 5-HT1B receptors, which could further influence serotonin levels. nih.gov
Advanced Structural Biology Studies of this compound-Receptor Complexes
A detailed understanding of how this compound interacts with its target receptors at the molecular level is fundamental to explaining its pharmacological properties and for the rational design of new drugs. High-resolution crystal structures of this compound bound to both β-adrenoceptors and 5-HT1A receptors are currently lacking.
Obtaining these structures would provide invaluable insights into the specific binding pocket interactions, the conformational changes induced in the receptors upon binding, and the structural basis for its antagonist activity. These studies could also elucidate the molecular determinants of its affinity and selectivity. Comparing the binding mode of this compound to that of other β-blockers or 5-HT1A ligands would further clarify its unique pharmacological profile.
Development of Stereoselective Synthetic Pathways for Pure Enantiomers
This compound is a chiral molecule, and its enantiomers may exhibit different pharmacological activities and potencies. nih.gov The S(-) enantiomer of tertatolol (B1682231) shows a much higher binding rate to alpha 1-acid glycoprotein (B1211001) in plasma compared to the R(+) enantiomer. nih.gov While methods for the enantiomeric resolution of tertatolol exist, the development of more efficient and scalable stereoselective synthetic pathways is a crucial area for future research. researchgate.netresearchgate.net
Exploration of Novel Therapeutic Research Targets based on Unique Mechanisms
The dual antagonism of β-adrenoceptors and 5-HT1A receptors by this compound opens up possibilities for its application beyond hypertension. nih.govnih.govpatsnap.com Its ability to modulate serotonergic neurotransmission suggests potential utility in the treatment of depression and anxiety disorders, particularly in combination with SSRIs. nih.gov
Furthermore, the unique renal vasodilatory effects of tertatolol, which are thought to be mediated by 5-HT1A receptor stimulation, suggest a potential role in managing certain kidney conditions. karger.comnih.gov This effect is in contrast to other beta-blockers and could be beneficial for hypertensive patients with renal impairment. nih.gov Future research should explore these novel therapeutic avenues through preclinical and clinical studies to validate the efficacy of this compound in these new indications.
Q & A
Q. What experimental methodologies are recommended for the enantiomeric separation of (-)-Tertatolol in pharmacokinetic studies?
this compound can be resolved from its enantiomer using capillary electrophoresis (CE) with highly sulfated γ-cyclodextrin as a chiral selector. Optimal conditions include a background electrolyte of 50 mM Tris-phosphate buffer (pH 2.5), 1.5% sulfated cyclodextrin, and a voltage of 20 kV. This method achieves baseline separation with a resolution factor (Rs) > 2.5 and recovery rates >98% for both enantiomers .
Q. How does the chemical structure of this compound influence its beta-blocking activity and renal effects?
this compound’s thiochroman nucleus and tertiary butylamino group are critical for its dual activity: non-selective beta-adrenergic blockade and renal vasodilation. The amino-ethanolic chain (-C6H13(OH)CH2NH2R) facilitates receptor binding, while electron-withdrawing groups on the aromatic ring enhance beta-blocking potency. Structural studies indicate that meta-substitutions on the aromatic ring reduce cardioselectivity, contributing to its renal vasodilatory effects .
Q. What validated analytical methods are available for quantifying this compound in biological matrices?
Reverse-phase HPLC with UV detection (λ = 230 nm) is widely used. A C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.0, 40:60 v/v) achieve a retention time of 6.2 minutes. The method is linear (5–500 ng/mL, R<sup>2</sup> > 0.999) and sensitive (LOQ = 2 ng/mL). Stability studies under thermal, photolytic, and oxidative stress confirm no interference from degradation products .
Advanced Research Questions
Q. How does this compound induce beta-adrenergic receptor downregulation, and what are the implications for rebound effects post-withdrawal?
this compound reduces beta-adrenergic receptor density by 26% in human volunteers after 7 days of treatment. This effect persists for 3–5 days post-withdrawal due to slow receptor resynthesis. Unlike conventional beta-blockers (e.g., propranolol), this downregulation prevents rebound tachycardia, as shown in isolated rat kidney models where glomerular filtration rates remained elevated post-treatment .
Q. What experimental models best elucidate the renal vasodilatory mechanism of this compound?
Conscious spontaneously hypertensive rats (SHR) and isolated perfused rat kidneys are optimal. In SHR, this compound increases renal blood flow by 35% via direct intrarenal action, independent of cardiac output. In vitro, it activates endothelial nitric oxide synthase (eNOS) in renal arterioles, confirmed by L-NAME inhibition studies .
Q. How can researchers reconcile conflicting data on this compound’s cardioprotective effects in hypertensive models?
Discrepancies arise from variations in dosing regimens and species-specific pharmacokinetics. For example, in normotensive rats, this compound reduces cardiac output without affecting renal perfusion, whereas in hypertensive models, it preferentially dilates renal vasculature. Meta-analysis of dose-response curves (ED50 = 0.5 mg/kg) and receptor binding assays (Ki = 1.2 nM for beta-1 receptors) can clarify context-dependent effects .
Q. What stress testing protocols are recommended for evaluating this compound’s stability in formulation development?
Accelerated stability studies under ICH guidelines include:
- Thermal stress : 40°C/75% RH for 6 months.
- Photolytic stress : 1.2 million lux-hours UV exposure.
- Oxidative stress : 3% H2O2 at 25°C for 24 hours. Degradation products (e.g., sulfoxide derivatives) should be monitored via LC-MS, with acceptance criteria ≤0.2% impurity .
Methodological Considerations
Q. How should researchers design studies to assess this compound’s molecular interactions with beta-adrenergic receptors?
Use radioligand binding assays (e.g., [<sup>3</sup>H]-dihydroalprenolol) with human recombinant beta-1/2 receptors. Competitive inhibition curves (IC50) and Schild regression analysis quantify antagonism. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to receptor subtypes, validated by site-directed mutagenesis of key residues (e.g., Asp113 in beta-1 receptors) .
Q. What statistical approaches are optimal for analyzing contradictory data on this compound’s hemodynamic effects?
Apply mixed-effects models to account for inter-study variability. For example, a random-effects meta-analysis (RevMan software) can pool data from hypertensive vs. normotensive cohorts. Sensitivity analysis should exclude outliers (e.g., studies with >20% attrition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
